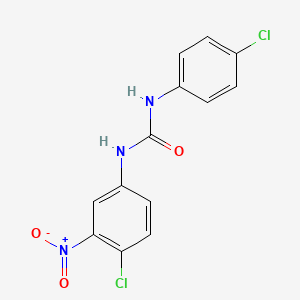

N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea

Descripción

N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea is a diarylurea derivative characterized by two aromatic rings substituted with chlorine and nitro groups. The 4-chloro-3-nitrophenyl moiety provides electron-withdrawing properties due to the nitro (-NO₂) and chloro (-Cl) groups, while the 4-chlorophenyl group contributes additional halogenated hydrophobicity. Its molecular weight is 373.718 g/mol (C₁₅H₁₁Cl₂N₃O₃), and its purity in research settings is typically ≥95% .

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O3/c14-8-1-3-9(4-2-8)16-13(19)17-10-5-6-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHYZWAMYFVJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 4-chlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining product purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Sodium hydroxide, ethanol, various nucleophiles.

Major Products Formed

Reduction: Formation of N-(4-Amino-3-chlorophenyl)-N’-(4-chlorophenyl)urea.

Substitution: Formation of derivatives where the chloro groups are replaced by other functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and nitro groups can influence its reactivity and binding affinity.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural Comparison of Anticancer Arylureas

Table 2: Agrochemical Performance Metrics

| Compound | EC₅₀ (Insecticide) | EC₅₀ (Herbicide) | LogD (pH 7.4) |

|---|---|---|---|

| Target Compound | N/A | N/A | 3.5 |

| Diflubenzuron | 0.1 ppm | N/A | 4.2 |

| Fluometuron | N/A | 2.5 ppm | 2.8 |

Critical Analysis of Substituent Impact

Actividad Biológica

N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea, a compound with the molecular formula C₁₃H₉Cl₂N₃O₃ and a molecular weight of 326.135 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features two chlorinated phenyl groups attached to a urea moiety, which is known to influence its biological activity. The presence of electron-withdrawing groups such as chlorine and nitro can enhance the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea exhibits significant antibacterial properties. A study demonstrated that derivatives of similar urea compounds showed promising results against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective bacterial inhibition.

Table 1: Antibacterial Activity of Urea Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Bacillus subtilis | 10 | |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound could be effective in treating infections caused by these bacteria.

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity. A related study highlighted that structurally similar compounds exhibited strong antifungal properties against Candida albicans and other fungal strains.

Table 2: Antifungal Activity of Urea Derivatives

| Compound Name | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea | Candida albicans | 15 |

| Aspergillus niger | 30 |

These results indicate the potential for development into antifungal treatments.

Cytotoxic Activity

Cytotoxicity studies have shown that N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea can inhibit cell proliferation in various cancer cell lines. For instance, a study reported IC50 values indicating significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that this compound may have potential as an anticancer agent.

Case Studies and Research Findings

- In Vitro Studies : A study published in PMC examined the crystal structure and intermolecular interactions of N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea, revealing cyclic intermolecular associations that may contribute to its biological activity through enhanced stability in biological systems .

- Mutagenicity Assessment : According to JICOSH, compounds similar to N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea have been evaluated for mutagenic properties. While specific data on this compound was not listed, its structural characteristics warrant further investigation into potential mutagenic effects .

- Pharmacological Applications : Research indicates that urea derivatives are being explored for their ability to mimic cytokinin activity in plant systems and their bacteriostatic properties, suggesting broader applications beyond human medicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.